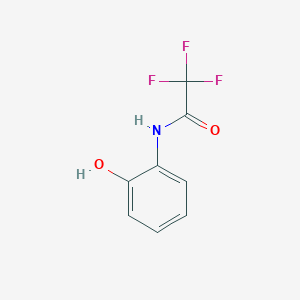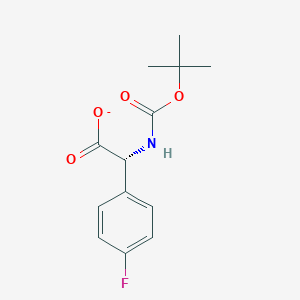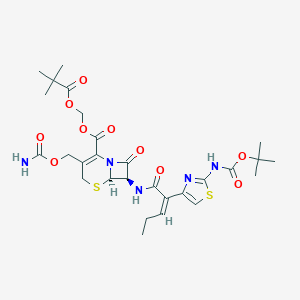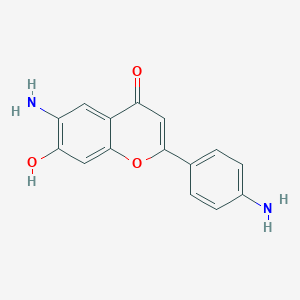
4',6-Diamino-7-hydroxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diamino-7-hydroxyflavone, also known as FAM (Fluorescein Arsenical Hairpin binder), is a fluorescent small molecule that binds to RNA hairpins. It has gained popularity as a tool for studying RNA structure and dynamics due to its ability to selectively bind to RNA hairpins with high affinity and specificity.
Mechanism of Action
The mechanism of action of 4',6-Diamino-7-hydroxyflavone involves the binding of the molecule to RNA hairpins. 4',6-Diamino-7-hydroxyflavone binds to the stem of RNA hairpins, causing a conformational change that results in an increase in fluorescence intensity. The binding of 4',6-Diamino-7-hydroxyflavone to RNA hairpins is reversible, allowing for the study of RNA dynamics and folding.
Biochemical and Physiological Effects:
4',6-Diamino-7-hydroxyflavone is a relatively small molecule and is not known to have any significant biochemical or physiological effects. It is non-toxic and has been used in a variety of cell types and organisms without any adverse effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4',6-Diamino-7-hydroxyflavone in lab experiments include its high affinity and specificity for RNA hairpins, its reversible binding, and its ability to selectively label RNA in cells and tissues. However, 4',6-Diamino-7-hydroxyflavone has some limitations, including its relatively low quantum yield and the potential for photobleaching, which can limit its usefulness in long-term experiments.
Future Directions
There are several future directions for the use of 4',6-Diamino-7-hydroxyflavone in scientific research. One area of interest is the development of new biosensors based on 4',6-Diamino-7-hydroxyflavone for the detection of RNA in cells and tissues. Another area of interest is the use of 4',6-Diamino-7-hydroxyflavone in the study of RNA-protein interactions and RNA localization. Finally, the development of new derivatives of 4',6-Diamino-7-hydroxyflavone with improved quantum yields and photostability could further enhance its usefulness as a tool for studying RNA structure and dynamics.
Conclusion:
In conclusion, 4',6-Diamino-7-hydroxyflavone is a valuable tool for studying RNA structure and dynamics. Its high affinity and specificity for RNA hairpins, reversible binding, and ability to selectively label RNA in cells and tissues make it a powerful tool for scientific research. While 4',6-Diamino-7-hydroxyflavone has some limitations, its potential applications in the development of biosensors and the study of RNA-protein interactions and localization make it an exciting area of research for the future.
Synthesis Methods
The synthesis of 4',6-Diamino-7-hydroxyflavone involves several steps, starting from commercially available 2-hydroxybenzaldehyde. The first step is the formation of a diol intermediate, which is then converted to the corresponding aldehyde. The aldehyde is then reacted with 4,6-diaminoresorcinol to form the final product, 4',6-Diamino-7-hydroxyflavone. The synthesis of 4',6-Diamino-7-hydroxyflavone is relatively straightforward and has been described in detail in the literature.
Scientific Research Applications
4',6-Diamino-7-hydroxyflavone has been used extensively in the study of RNA structure and dynamics. It has been shown to bind selectively to RNA hairpins with high affinity and specificity, making it a valuable tool for studying RNA folding and unfolding. 4',6-Diamino-7-hydroxyflavone has also been used to study RNA-protein interactions, RNA localization, and RNA degradation. In addition, 4',6-Diamino-7-hydroxyflavone has been used in the development of biosensors for the detection of RNA in cells and tissues.
properties
CAS RN |
199460-11-2 |
|---|---|
Product Name |
4',6-Diamino-7-hydroxyflavone |
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
6-amino-2-(4-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)14-6-12(18)10-5-11(17)13(19)7-15(10)20-14/h1-7,19H,16-17H2 |
InChI Key |
JKXGGRIZDZVVAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)N)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)N)N |
synonyms |
4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-7-hydroxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



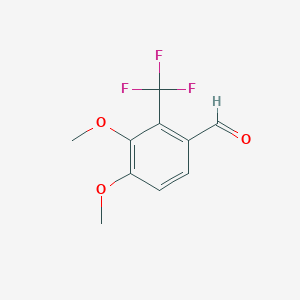

![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)
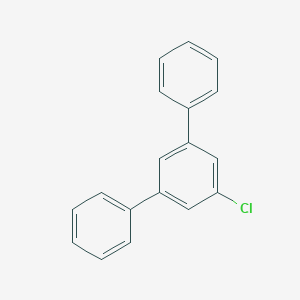
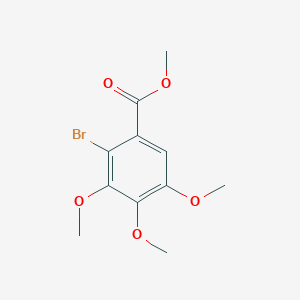
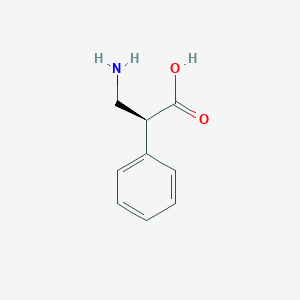
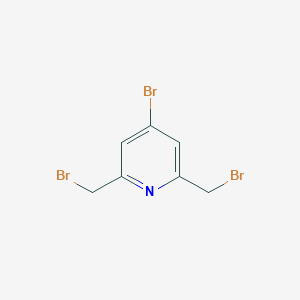
![1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene](/img/structure/B173610.png)
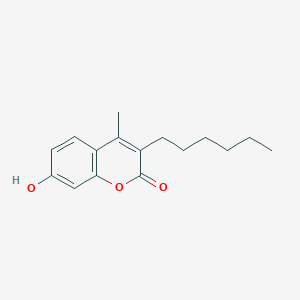
![3-Methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B173614.png)
